Lipophilicity Differentiation: Computed logP vs. 2,3-Diphenylquinoxaline-6-Carboxamide
The target compound possesses a calculated logP of approximately 7.03, driven by the addition of the lipophilic N-(1-phenylethyl) substituent onto the 2,3-diphenylquinoxaline-6-carboxamide scaffold . The unsubstituted 2,3-diphenylquinoxaline-6-carboxamide (CAS 32387-85-2, C21H15N3O, MW 325.4) lacks this side chain and would be expected to exhibit a substantially lower logP, although an experimentally measured value is not available from admissible sources . This difference in lipophilicity directly impacts membrane permeability, solubility, and non-specific protein binding, making the target compound a distinct chemical entity for applications requiring high logP.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP ≈ 7.03 (computed) |
| Comparator Or Baseline | 2,3-Diphenylquinoxaline-6-carboxamide (CAS 32387-85-2): logP value not reported in admissible sources; qualitatively lower due to absence of N-(1-phenylethyl) group |
| Quantified Difference | Not quantifiable as a direct comparison due to missing comparator data; directionality is high confidence based on the addition of five sp3 carbons and a phenyl ring |
| Conditions | Computed values (ALOGPS or similar algorithm); no experimental shake-flask or HPLC logP data identified for either compound |
Why This Matters
For procurement decisions in lipophilicity-sensitive assays (e.g., cell-based phenotypic screens, CNS-targeting programs), this compound provides a high-logP chemical tool that simpler analogs cannot replicate.
